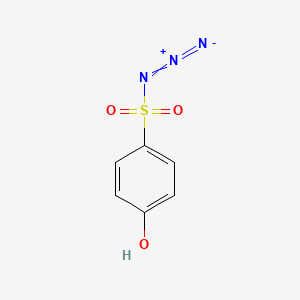

4-Hydroxybenzenesulfonyl azide

Description

Historical Context and Evolution of Azide (B81097) Chemistry in Synthesis

The journey of azide chemistry began in 1864 with Peter Griess's synthesis of the first organic azide, phenyl azide. wikipedia.orgsigmaaldrich.com This discovery laid the groundwork for future explorations into the unique reactivity of the azide functional group (–N₃). wikipedia.org In the 1890s, Theodor Curtius made significant contributions by discovering hydrazoic acid (HN₃) and describing the Curtius rearrangement, a reaction of acyl azides to form isocyanates. wikipedia.orgbritannica.com

Despite these early discoveries, the inherent instability of many azide compounds led to a relatively modest interest from the broader organic chemistry community for many years. wikipedia.org A paradigm shift occurred with the advent of "click chemistry," a concept championed by K. B. Sharpless and his colleagues. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a click reaction, provided a highly reliable and selective method for forming 1,2,3-triazoles. wikipedia.orgsigmaaldrich.com This development dramatically increased the use of organic azides in various fields, including combinatorial chemistry, peptide synthesis, and biopolymer modification. wikipedia.orgsigmaaldrich.com

Strategic Importance of Sulfonyl Azides as Synthetic Intermediates and Reagents

Sulfonyl azides, a subclass of organic azides, have carved out a significant niche as valuable synthetic intermediates and reagents. researchgate.net Their utility stems from their ability to serve as precursors to a variety of nitrogen-containing compounds. mdpi.com One of the key reactions of sulfonyl azides is their thermal or photochemical decomposition to generate highly reactive sulfonylnitrene intermediates. researchgate.netnih.gov These nitrenes can undergo a range of transformations, including C-H insertion and addition to double bonds, enabling the direct functionalization of otherwise unreactive C-H bonds. researchgate.netnih.gov

This reactivity has been harnessed for applications such as polymer modification, where sulfonyl azides can be used to cross-link polymer chains, thereby altering the material's mechanical and physical properties. nih.govresearchgate.net Furthermore, sulfonyl azides are effective reagents for diazo-transfer reactions and can act as azidating agents for radical species. researchgate.netthieme-connect.de The direct sulfonamidation of aromatic C-H bonds using sulfonyl azides has also emerged as a powerful strategy for synthesizing N-aryl sulfonamides, a structural motif present in numerous pharmaceuticals. rsc.org

The versatility of the sulfonyl azide group is further highlighted by its use in the synthesis of complex molecules. For instance, intramolecular carboazidation reactions involving sulfonyl azides have been employed in the synthesis of alkaloid cores. researchgate.net The development of reagents like imidazole-1-sulfonyl azide has provided safer and more efficient alternatives for diazo-transfer reactions. acs.org

Overview of Key Reactivity Principles Governing Aromatic Sulfonyl Azides

The reactivity of aromatic sulfonyl azides is largely dictated by the generation and subsequent reactions of the corresponding sulfonylnitrene. Upon thermal or photochemical activation, aromatic sulfonyl azides release molecular nitrogen (N₂) to form a highly electrophilic singlet sulfonylnitrene. researchgate.netnih.gov This singlet nitrene is the species primarily responsible for insertion into C-H bonds and addition to aromatic rings. researchgate.net

A competing pathway involves intersystem crossing of the singlet nitrene to a more stable triplet state. researchgate.net The triplet nitrene exhibits different reactivity, primarily engaging in hydrogen abstraction from saturated hydrocarbons. researchgate.net The stability of the singlet nitrene is greater for sulfonylnitrenes compared to formyl- or arylnitrenes, which contributes to their propensity for C-H insertion reactions. researchgate.net

The reaction of aromatic sulfonyl azides with nucleophiles is another important aspect of their chemistry. For example, they react with phosphines in the Staudinger reaction to form iminophosphoranes. wikipedia.org Additionally, they can be used in the synthesis of sulfonamides through reactions with various amines. thieme-connect.de The choice of reaction conditions and the nature of the substrate play a crucial role in directing the reactivity of aromatic sulfonyl azides towards a desired transformation.

Recent research has also focused on transition-metal-catalyzed reactions of sulfonyl azides, further expanding their synthetic utility. rsc.org These catalytic systems can enable novel modes of reactivity and provide access to a wider range of functionalized molecules under milder conditions.

Structure

3D Structure

Properties

Molecular Formula |

C6H5N3O3S |

|---|---|

Molecular Weight |

199.19 g/mol |

IUPAC Name |

N-diazo-4-hydroxybenzenesulfonamide |

InChI |

InChI=1S/C6H5N3O3S/c7-8-9-13(11,12)6-3-1-5(10)2-4-6/h1-4,10H |

InChI Key |

MBFGTCJAUPCABI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxybenzenesulfonyl Azide and Its Functionalized Derivatives

Synthesis via Precursor Halogenation and Azidation Strategies

A predominant method for synthesizing 4-hydroxybenzenesulfonyl azide (B81097) involves the use of sulfonyl halide precursors. This strategy is centered on the nucleophilic substitution of the halide with an azide salt.

Conversion from 4-Hydroxybenzenesulfonyl Chloride Precursors using Azide Salts

The most direct and widely employed method for the synthesis of 4-hydroxybenzenesulfonyl azide is the reaction of 4-hydroxybenzenesulfonyl chloride with an azide salt, typically sodium azide (NaN₃). ru.nlorgsyn.org This nucleophilic substitution reaction is generally straightforward and effective. The reaction is often carried out in a solvent system that can accommodate both the polar azide salt and the less polar sulfonyl chloride. nih.govresearchgate.net Common solvent systems include acetone/water or the use of phase-transfer catalysts to facilitate the reaction between the two phases. orgsyn.org

The general reaction proceeds as follows: HO-C₆H₄-SO₂Cl + NaN₃ → HO-C₆H₄-SO₂N₃ + NaCl

The use of polyethylene (B3416737) glycol (PEG-400) as a reaction medium has been reported as an environmentally benign and efficient alternative, providing excellent yields under mild conditions without the need for an additional catalyst. nih.gov A variety of substituted benzenesulfonyl chlorides can be converted to their corresponding azides with high efficiency, tolerating both electron-donating and electron-withdrawing groups on the aromatic ring. nih.govnih.gov

Table 1: Synthesis of Aryl Sulfonyl Azides from Aryl Sulfonyl Chlorides and Sodium Azide

| Aryl Sulfonyl Chloride | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-Acetamidobenzenesulfonyl chloride | Acetone/water, room temp., 12h | 74 | prepchem.com |

| 4-Dodecylbenzenesulfonyl chloride | Hexane/water, Aliquat 336, 25°C, 4h | 90-95 | researchgate.net |

This table presents data for the synthesis of various sulfonyl azides to illustrate the general applicability of the method.

Derivatization Approaches from Related Sulfonyl Halides

Functionalized derivatives of 4-hydroxybenzenesulfonyl azide can be prepared from related sulfonyl halides. For instance, a 4-halobenzenesulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride or 4-chlorobenzenesulfonyl chloride, can be used as a starting material. googleapis.com The synthesis would involve a two-step process: first, the conversion of the sulfonyl chloride to the sulfonyl azide, followed by a nucleophilic aromatic substitution of the halide (fluoride or chloride) with a hydroxide (B78521) source. This approach allows for the introduction of the hydroxyl group at a later stage in the synthesis. The reactivity of the halogen is key, with fluoride (B91410) being more susceptible to nucleophilic substitution than chloride.

Diazo Transfer Methodologies for Sulfonyl Azide Formation

Diazo transfer reactions represent another significant pathway to sulfonyl azides, offering an alternative to the use of sulfonyl chloride precursors. These methods often start from the more stable sulfonamides.

Direct Synthesis from Sulfonamides utilizing Diazo Transfer Reagents

The direct conversion of sulfonamides to sulfonyl azides can be achieved through the use of powerful diazo transfer reagents. googleapis.comCurrent time information in Vanderburgh County, US. This method is particularly valuable as sulfonamides are generally more stable and readily available compared to the corresponding sulfonyl chlorides. Current time information in Vanderburgh County, US. Trifluoromethanesulfonyl azide (triflyl azide, TfN₃) and imidazole-1-sulfonyl azide are effective reagents for this transformation. googleapis.comsolubilityofthings.comsigmaaldrich.com The reaction typically proceeds under mild conditions and is high-yielding. Current time information in Vanderburgh County, US.sigmaaldrich.com For example, the use of imidazole-1-sulfonyl azide hydrogen sulfate (B86663) has been demonstrated as an efficient reagent for the synthesis of various sulfonyl azides from primary sulfonamides without the need for copper salts. sigmaaldrich.com

The general reaction is as follows: R-SO₂NH₂ + Diazo Transfer Reagent → R-SO₂N₃

The conversion of sulfonamides to sulfonyl azides can be catalyzed by copper sulfate in the presence of triflyl azide and a base like sodium bicarbonate. Current time information in Vanderburgh County, US. This provides a valuable alternative that avoids the use of hydrolytically unstable sulfonyl chlorides. Current time information in Vanderburgh County, US.

Table 2: Diazo Transfer Reagents for the Synthesis of Sulfonyl Azides from Sulfonamides

| Diazo Transfer Reagent | Key Features | Reference |

|---|---|---|

| Triflyl azide (TfN₃) | Efficient, used with a catalyst (e.g., CuSO₄) | googleapis.comCurrent time information in Vanderburgh County, US. |

This table highlights common diazo transfer reagents and their general characteristics.

Lewis Base Activation of Sulfonyl Fluorides with Trimethylsilyl (B98337) Azide

A more recent development in the synthesis of sulfonyl azides involves the use of sulfonyl fluorides as precursors. nih.gov Sulfonyl fluorides are significantly more stable than their chloride counterparts, making them attractive starting materials. nih.gov The conversion to sulfonyl azides can be achieved through activation with a Lewis base in the presence of an azide source like trimethylsilyl azide (TMSN₃). nih.govorganic-chemistry.org

An operationally simple protocol using 1,8-diazabicycloundec-7-ene (DBU) as the Lewis base in acetonitrile (B52724) has been shown to be highly efficient, yielding a variety of sulfonyl azides in high yields (72-99%). nih.govorganic-chemistry.org This method is tolerant of various functional groups, with electron-withdrawing groups on the aryl ring generally leading to faster reactions. nih.govorganic-chemistry.org Sodium azide can also be used as the azide source in this reaction. nih.gov The in situ generated sulfonyl azides can then be used directly in subsequent reactions, such as diazo-transfer processes. nih.govorganic-chemistry.org

Emerging Synthetic Routes and Catalyst Development for Azide Introduction

Research into the synthesis of sulfonyl azides continues to evolve, with a focus on developing more efficient, safer, and environmentally friendly methods. Emerging strategies include the use of novel catalysts and reaction conditions.

Recent advancements have explored photocatalytic methods for the synthesis of sulfonyl azides. For example, a dual catalytic system involving a photocatalyst and a copper catalyst has been developed for the direct conversion of carboxylic acids to sulfonyl azides in a one-step, multicomponent reaction. rsc.orgresearchgate.net This method allows for the concomitant formation of the C–SO₂ and S–N bonds. rsc.org

Continuous flow synthesis is another emerging area that offers significant advantages in terms of safety and scalability, particularly when dealing with potentially hazardous reagents like sulfonyl azides. nih.govacs.orgacs.orgorganic-chemistry.org Flow chemistry allows for the in-situ generation of sulfonyl azides from sulfonyl chlorides and their immediate use in subsequent reactions, minimizing the need to handle and store these energetic compounds. nih.govacs.orgorganic-chemistry.org The use of azide resins in a flow system has also been developed to provide a water-free reaction stream for diazo transfer reactions. nih.govacs.org

Furthermore, new catalytic systems are being developed for C-H amidation reactions using sulfonyl azides as the nitrogen source. rsc.orgacs.orgCurrent time information in Bangalore, IN.chemistryviews.org While these methods primarily focus on the application of sulfonyl azides, the development of more efficient catalysts for these transformations indirectly drives the need for improved synthetic routes to the sulfonyl azide precursors themselves. For instance, iridium-catalyzed C-H amidation of arenes with sulfonyl azides has been shown to be highly efficient and tolerant of a broad range of functional groups. acs.orgCurrent time information in Bangalore, IN.

Reactivity Profiles and Mechanistic Investigations of 4 Hydroxybenzenesulfonyl Azide

Thermal and Photochemical Decomposition Pathways

The decomposition of sulfonyl azides, including 4-Hydroxybenzenesulfonyl azide (B81097), can be initiated by either thermal or photochemical means, leading to the extrusion of molecular nitrogen and the formation of highly reactive sulfonyl nitrene intermediates.

Generation and Reactivity of Sulfonyl Nitrenes

Photochemical activation of sulfonyl azides is a common method for the generation of sulfonyl nitrenes. nih.govresearchgate.net This process involves the absorption of light, which leads to the cleavage of the nitrogen-nitrogen bond and the release of a dinitrogen molecule. The resulting sulfonyl nitrene is a highly reactive intermediate that can exist in either a singlet or a triplet state, with the triplet state being the ground state.

The reactivity of sulfonyl nitrenes is diverse and has been a subject of extensive study. These intermediates are known to react with a variety of substrates, including alkanes, alkenes, and sulfides. One of the notable reactions of sulfonyl nitrenes is their ability to activate otherwise inert C-H bonds, leading to the formation of new carbon-nitrogen bonds. nih.govfrontiersin.org This reactivity is particularly significant in the synthesis of complex organic molecules. The reaction mechanism often involves a hydrogen atom abstraction by the nitrene, followed by radical recombination.

The reactivity of sulfonyl nitrenes can be influenced by the substituents on the aromatic ring. In the case of 4-Hydroxybenzenesulfonyl azide, the hydroxyl group may influence the electronic properties of the resulting nitrene and thus its reactivity profile.

Table 1: General Reactivity of Sulfonyl Nitrenes with Various Substrates

| Substrate Type | Product Type | Reaction Details |

| Alkanes | Sulfonamides | C-H bond insertion |

| Alkenes | Aziridines | [1+2] Cycloaddition |

| Sulfides | Sulfilimines | N-atom transfer |

| Phosphines | Phosphine imides | N-atom transfer |

Nitrogen Extrusion Mechanisms

The extrusion of molecular nitrogen from sulfonyl azides is a key step in the formation of sulfonyl nitrenes. This process can occur through different mechanisms depending on the reaction conditions.

Under thermal conditions, the decomposition of sulfonyl azides is believed to proceed through a concerted mechanism where the C-N and N-N bonds break simultaneously to release nitrogen gas and form the sulfonyl nitrene. The temperature required for this process can vary depending on the structure of the sulfonyl azide.

In contrast, photochemical decomposition can proceed through a stepwise mechanism. Upon photoexcitation, the azide can first form an excited state, which then undergoes nitrogen extrusion to yield the sulfonyl nitrene. The efficiency of this process is dependent on the wavelength of light used and the quantum yield of the reaction.

Cycloaddition Chemistry

4-Hydroxybenzenesulfonyl azide, like other organic azides, is a valuable reagent in cycloaddition reactions, particularly [3+2] cycloadditions. These reactions provide a powerful tool for the construction of five-membered heterocyclic rings.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Regioselectivity Studies

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction for the synthesis of 1,2,3-triazoles. organic-chemistry.orgalfa-chemistry.com This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne in the presence of a copper(I) catalyst. The reaction is known for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer. nih.govwikipedia.orgmdpi.com

The mechanism of the CuAAC reaction is thought to involve the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. The regioselectivity is controlled by the coordination of both the alkyne and the azide to the copper catalyst. While specific studies on 4-Hydroxybenzenesulfonyl azide in CuAAC are not extensively documented, it is expected to undergo this reaction in a similar fashion to other sulfonyl azides. The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the azide. nih.gov

Table 2: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Sulfonyl Azides

| Sulfonyl Azide | Alkyne | Catalyst/Solvent | Product | Regioselectivity |

| Benzenesulfonyl azide | Phenylacetylene | CuSO₄/Sodium Ascorbate, tBuOH/H₂O | 1-(Phenylsulfonyl)-4-phenyl-1H-1,2,3-triazole | 1,4-disubstituted |

| Tosyl azide | Propargyl alcohol | CuI, DIPEA, CH₂Cl₂ | (1-(Tosyl)-1H-1,2,3-triazol-4-yl)methanol | 1,4-disubstituted |

| 4-Nitrobenzenesulfonyl azide | 1-Ethynyl-4-methylbenzene | Cu(OAc)₂, Sodium Ascorbate, DMF/H₂O | 1-((4-Nitrophenyl)sulfonyl)-4-(p-tolyl)-1H-1,2,3-triazole | 1,4-disubstituted |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Alkyne Substrates

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is another powerful click chemistry reaction that proceeds without the need for a metal catalyst. magtech.com.cnnih.gov This reaction utilizes strained cyclooctynes, such as dibenzocyclooctynes (DBCO), which readily react with azides to form triazoles. broadpharm.com The driving force for the reaction is the release of ring strain in the cyclooctyne.

SPAAC is particularly valuable for applications in biological systems where the toxicity of a copper catalyst is a concern. nih.gov 4-Hydroxybenzenesulfonyl azide is a suitable substrate for SPAAC reactions, allowing for its conjugation to molecules functionalized with a strained alkyne. The kinetics of the reaction are primarily dependent on the structure of the strained alkyne.

Other [3+2] Cycloaddition Reactions

Beyond reactions with alkynes, 4-Hydroxybenzenesulfonyl azide can also participate in [3+2] cycloaddition reactions with other dipolarophiles, such as alkenes and enamines. nih.govbeilstein-journals.orgresearchgate.net The reaction with alkenes, often requiring thermal or photochemical activation, leads to the formation of triazolines, which can be unstable and may undergo further reactions.

Reactions with electron-rich alkenes, such as enamines, can proceed under milder conditions and offer a route to highly substituted triazole derivatives. beilstein-journals.org These reactions expand the synthetic utility of 4-Hydroxybenzenesulfonyl azide for the creation of a diverse range of heterocyclic compounds.

Nitrogen Transfer Reactions

Nitrogen transfer reactions are a cornerstone of the reactivity of sulfonyl azides, enabling the introduction of nitrogen-containing functionalities into organic molecules. These transformations are often mediated by highly reactive sulfonyl nitrene intermediates, which are typically generated in situ from the corresponding sulfonyl azide through thermal or photochemical extrusion of dinitrogen. The electrophilic nature of the sulfonyl nitrene makes it a potent species for reacting with a variety of nucleophilic substrates, including C-H bonds and heteroatom-centered lone pairs.

C-H Insertion Reactions Initiated by Sulfonyl Nitrenes

The generation of sulfonyl nitrenes from sulfonyl azides provides a pathway for direct C-H functionalization, a highly sought-after transformation in organic synthesis. Photocatalytic activation of sulfonyl azides can lead to the formation of these reactive intermediates, which can then initiate C-H activation and subsequent amide formation. nih.govresearcher.life The mechanism of these C-H insertion reactions is generally understood to proceed via a hydrogen atom transfer pathway. nih.govresearchgate.net

Upon formation, the triplet sulfonyl nitrene can abstract a hydrogen atom from an aliphatic C-H bond, generating a carbon-centered radical and a sulfonyl amidyl radical. nih.gov Subsequent radical recombination then furnishes the corresponding sulfonamide. This process allows for the conversion of otherwise inert C-H bonds into valuable C-N bonds. The reactivity of the sulfonyl nitrene is influenced by its electronic properties, with more electrophilic nitrenes exhibiting higher reactivity towards C-H bonds.

While specific studies detailing the C-H insertion reactions of 4-hydroxybenzenesulfonyl azide are not extensively documented in the reviewed literature, the general reactivity pattern of sulfonyl azides suggests its potential to participate in such transformations. The presence of the hydroxyl group on the aromatic ring may influence the electronic properties of the resulting sulfonyl nitrene, potentially modulating its reactivity and selectivity in C-H insertion reactions. Further research in this area would be beneficial to fully elucidate the synthetic utility of 4-hydroxybenzenesulfonyl azide in direct C-H amination.

Nucleophilic Reactivity and Substitution Reactions

In addition to the electrophilic character of the derived nitrene, the azide functional group in 4-hydroxybenzenesulfonyl azide can also exhibit nucleophilic reactivity, particularly at the terminal nitrogen atom. This dual reactivity profile allows for a range of transformations, including the well-established Staudinger reaction and reactions with other electrophilic species.

Reactions with Phosphines (Staudinger Reaction)

The Staudinger reaction, or Staudinger reduction, is a classic and mild method for the conversion of azides to primary amines. organic-chemistry.orgnih.gov The reaction involves the treatment of an organic azide with a phosphine, typically triphenylphosphine, to form an iminophosphorane (or aza-ylide) intermediate with the concomitant loss of dinitrogen. wikipedia.orgalfa-chemistry.com Subsequent hydrolysis of the iminophosphorane yields the corresponding primary amine and a phosphine oxide. wikipedia.org

The mechanism of the Staudinger reaction commences with the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide. wikipedia.orgalfa-chemistry.com This initial addition forms a phosphazide intermediate, which then undergoes a four-membered ring transition state to extrude nitrogen gas and generate the iminophosphorane. alfa-chemistry.com The stability of the P=N bond in the iminophosphorane is a key driving force for this transformation.

The reaction is generally high-yielding and tolerates a wide range of functional groups, making it a valuable tool in organic synthesis. alfa-chemistry.comthermofisher.com While specific kinetic or yield data for the Staudinger reaction of 4-hydroxybenzenesulfonyl azide was not found in the search results, the general principles of this reaction are directly applicable. The reaction would proceed as follows:

Reaction Scheme:

HO-C₆H₄-SO₂N₃ + PPh₃ → HO-C₆H₄-SO₂N=PPh₃ + N₂ HO-C₆H₄-SO₂N=PPh₃ + H₂O → HO-C₆H₄-SO₂NH₂ + O=PPh₃

This two-step process would provide a straightforward route to 4-hydroxybenzenesulfonamide. The reaction conditions are typically mild, often proceeding at room temperature. nih.gov

Transformations with Sulfoxides

The reaction of sulfonyl azides with sulfoxides is less commonly documented than the Staudinger reaction. However, azides can act as nucleophiles in reactions with activated sulfoxides, such as in the context of the Pummerer reaction. researchgate.netnih.gov In such cases, an electrophilic activator is typically required to render the sulfoxide susceptible to nucleophilic attack. For instance, diphenylphosphoryl azide has been employed as both an electrophilic activator for the sulfoxide and as the azide source, leading to the formation of α-azidosulfides. nih.govscribd.com

This suggests that 4-hydroxybenzenesulfonyl azide could potentially react with sulfoxides under appropriate activating conditions. The reaction would likely involve the activation of the sulfoxide to form a sulfonium-like species, which is then trapped by the azide. The resulting intermediate could then undergo further transformations. The specific outcomes of the reaction between 4-hydroxybenzenesulfonyl azide and various sulfoxides would depend on the reaction conditions and the nature of the sulfoxide substrate.

Reactions with Unsaturated Hydrocarbons (e.g., Norbornene, Cyclohexene)

Organic azides, including sulfonyl azides, can undergo 1,3-dipolar cycloaddition reactions with alkenes to form triazoline rings. The reactivity of the alkene plays a crucial role in this transformation, with strained alkenes such as norbornene being particularly reactive. nih.gov The reaction of azides with norbornene derivatives can proceed even at room temperature, driven by the release of ring strain in the bicyclic system. nih.gov

This cycloaddition provides a powerful method for the construction of nitrogen-containing heterocyclic systems. The resulting triazoline can be thermally or photochemically unstable, readily losing dinitrogen to form an aziridine. nih.gov This subsequent transformation adds to the synthetic utility of the initial cycloaddition.

While the reaction of 4-hydroxybenzenesulfonyl azide with cyclohexene would likely be slower and may require thermal activation due to the lower strain of the double bond, the reaction with norbornene is expected to be more facile. The reaction with norbornene would proceed through a concerted [3+2] cycloaddition mechanism to yield a triazoline intermediate, which could then potentially eliminate nitrogen to afford the corresponding aziridine. This reactivity highlights the utility of sulfonyl azides in the synthesis of complex polycyclic structures.

Rearrangement Processes Involving Azide Functionality

The azide group is a versatile functional group known for participating in various rearrangement reactions, often initiated by thermal or photochemical means. These transformations are fundamental in organic synthesis for the construction of nitrogen-containing compounds. In the context of sulfonyl azides, these rearrangements typically proceed through highly reactive nitrene intermediates.

Curtius-Type Rearrangements (General Azide Context)

The Curtius rearrangement is a classic reaction involving the thermal or photolytic decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. While the term is most strictly applied to acyl azides, analogous rearrangements occur with other azide-containing functional groups, including sulfonyl azides. These are often referred to as Curtius-type rearrangements.

The general mechanism for the Curtius-type rearrangement of a sulfonyl azide involves the initial extrusion of molecular nitrogen (N₂) to form a highly reactive sulfonyl nitrene intermediate. researchgate.net This nitrene can then undergo a rearrangement where a group migrates from the sulfur atom to the nitrogen atom. For sulfonyl azides, this process can be more complex than for simple acyl azides. Thermolysis of mesitylene-2-sulfonyl azide, for example, yields products derived from a Curtius-type rearrangement of the corresponding sulfonyl nitrene. rsc.org

Photochemical studies on sulfonyl azides have provided significant insight into these processes. Upon UV laser photolysis (e.g., at 193 nm or 266 nm) in cryogenic matrices, sulfonyl azides like phenylsulfonyl azide or methanesulfonyl azide split off N₂ to furnish a transient sulfonyl nitrene intermediate, typically in its triplet ground state. researchgate.net Subsequent irradiation with visible light can then induce the "pseudo-Curtius rearrangement" of the nitrene to form a more stable N-sulfonyl imine (R-N=SO₂) product. researchgate.net

In some cases, an "oxygen-shifted" Curtius rearrangement can occur. For instance, the photolysis of sulfonyl azide isocyanate ((OCN)S(O)₂N₃) generates a sulfonyl nitrene intermediate, which upon further photolysis rearranges to a novel nitroso sulfoxide. researchgate.net

The reaction pathway can be stepwise, involving the distinct formation of the nitrene, or a concerted process where N₂ loss and group migration occur simultaneously. Theoretical calculations on related sulfinyl azides suggest that the rearrangement prefers a stepwise pathway, with the initial formation of a nitrene intermediate having significant activation barriers for subsequent rearrangement (often higher than 30 kcal mol⁻¹). nih.govfigshare.com

Intramolecular Schmidt Reactions (General Azide Context)

The Schmidt reaction involves the reaction of an azide with an electrophile, typically a carbonyl compound or a carbocation, under acidic conditions, leading to a rearrangement with the expulsion of nitrogen gas. wikipedia.orglibretexts.org The intramolecular version of this reaction has become a powerful tool for synthesizing complex nitrogen-containing heterocyclic compounds like alkaloids and lactams. wikipedia.orgchimia.ch

Unlike the Curtius rearrangement which is typically initiated by heat or light, the intramolecular Schmidt reaction is acid-promoted. The reaction is initiated by the formation of an electrophilic center within the molecule, which is then attacked by the tethered azide group. For example, an azido ketone can be protonated or activated by a Lewis acid, prompting the intramolecular nucleophilic attack of the azide onto the carbonyl carbon. chimia.ch This forms an intermediate which, analogous to the Beckmann rearrangement, undergoes a 1,2-alkyl shift with concomitant loss of N₂ to yield a lactam. libretexts.orgnih.gov

Similarly, carbocations generated from azido-substituted alkenes or alcohols can be trapped intramolecularly by the azide. chimia.ch This leads to the formation of an aminodiazonium ion, which then rearranges via an alkyl or hydride shift to produce cyclic iminium ions. These can be subsequently reduced or trapped to afford various nitrogen heterocycles. chimia.chresearchgate.net The intramolecular nature of the reaction often provides better control and facility compared to intermolecular versions. nih.gov

The key steps in a typical intramolecular Schmidt reaction involving an azido ketone are:

Activation of the carbonyl group by a protic or Lewis acid.

Intramolecular nucleophilic attack by the terminal nitrogen of the azide.

Formation of an azidohydrin-type intermediate.

Rearrangement with migration of an alkyl group and elimination of dinitrogen.

Formation of the final cyclic amide (lactam) product. libretexts.org

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are invaluable tools for understanding the intrinsic properties of molecules like 4-hydroxybenzenesulfonyl azide. Techniques such as ab initio calculations and Density Functional Theory (DFT) provide deep insights into electronic structure, reactivity, and the energetics of reaction pathways that are often difficult to probe experimentally. byu.eduucla.edu

Ab Initio and Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Ab initio and DFT methods are widely used to model the geometric and electronic properties of molecules. nih.gov For sulfonamide derivatives and related compounds, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict molecular structures, vibrational frequencies, and electronic properties. researchgate.netmdpi.com

These computational studies allow for the calculation of various parameters that describe a molecule's reactivity. researchgate.net Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Other calculated quantum chemical descriptors that help characterize the reactivity of 4-hydroxybenzenesulfonyl azide are summarized in the table below.

| Parameter | Description | Relevance to Reactivity |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. Approximated as I ≈ -EHOMO. | Indicates the molecule's ability to donate electrons. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. Approximated as A ≈ -ELUMO. | Indicates the molecule's ability to accept electrons. |

| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. Calculated as η = (I - A) / 2. | Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive. |

| Chemical Potential (μ) | Represents the escaping tendency of electrons from an equilibrium system. Calculated as μ = -(I + A) / 2. | Governs the direction of charge transfer in a reaction. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = μ² / (2η). | Quantifies the global electrophilic nature of the molecule. |

This table presents theoretical parameters commonly calculated using DFT to predict molecular reactivity.

By analyzing these parameters for 4-hydroxybenzenesulfonyl azide, researchers can predict its behavior in various chemical reactions, such as its susceptibility to nucleophilic or electrophilic attack and its potential as a reactant in cycloaddition or diazo-transfer reactions. nih.govresearchgate.net

Elucidation of Reaction Transition States and Energy Landscapes

Computational chemistry is crucial for mapping the potential energy surface (PES) of a chemical reaction. byu.edu The PES is a high-dimensional surface that relates the energy of a chemical system to its geometry. soton.ac.uk By exploring this "energy landscape," chemists can identify stable molecules (local minima), short-lived intermediates, and the transition states that connect them. ucla.edunih.gov

For reactions involving 4-hydroxybenzenesulfonyl azide, such as its decomposition to a sulfonyl nitrene, computational methods can elucidate the detailed mechanism. DFT calculations can be used to locate the geometry of the transition state (the saddle point on the PES) and calculate the activation energy barrier for the reaction. byu.edu This information is critical for understanding reaction kinetics and predicting whether a reaction will be facile under certain conditions.

For example, in the Curtius-type rearrangement of a sulfonyl azide, calculations can determine whether the reaction proceeds through a stepwise mechanism (with a discrete nitrene intermediate) or a concerted mechanism by comparing the energy barriers of the two competing pathways. nih.govfigshare.com

The table below outlines the typical computational workflow for investigating a reaction mechanism, such as the thermal decomposition of a sulfonyl azide.

| Step | Computational Task | Information Gained |

| 1. Geometry Optimization | Locate and optimize the structures of reactants, intermediates, and products on the potential energy surface. | Provides the equilibrium geometries and relative energies of stable species. |

| 2. Transition State Search | Employ algorithms (e.g., Synchronous Transit-Guided Quasi-Newton, STQN) to locate the saddle point connecting reactants and products. | Determines the geometry of the transition state. |

| 3. Frequency Calculation | Calculate vibrational frequencies for all optimized structures. | Confirms that reactants/products are minima (all real frequencies) and the transition state is a first-order saddle point (one imaginary frequency). Provides zero-point vibrational energy (ZPVE) corrections. |

| 4. Intrinsic Reaction Coordinate (IRC) | Follow the reaction path downhill from the transition state. | Confirms that the located transition state correctly connects the desired reactant and product. |

| 5. Energy Profile Construction | Combine the calculated energies (with ZPVE corrections) of all species to construct a reaction energy profile. | Visualizes the energy landscape, showing activation barriers and reaction enthalpies. nih.gov |

This table describes a standard computational procedure for mapping the reaction pathway and energy landscape for a chemical transformation.

Through these methods, a comprehensive, quantitative picture of the reaction mechanism, including the heights of energy barriers and the stability of intermediates, can be developed for the reactivity of 4-hydroxybenzenesulfonyl azide. byu.edunih.gov

Applications of 4 Hydroxybenzenesulfonyl Azide in Advanced Organic Synthesis

Development of Nitrogen-Containing Heterocyclic Scaffolds

The azide (B81097) moiety is a key building block for the synthesis of various nitrogen-rich heterocyclic compounds. Organic azides are instrumental in forming five- and six-membered rings containing one or more heteroatoms, such as pyrroles, pyrazoles, oxazoles, triazoles, and tetrazoles nih.gov.

Aryl sulfonyl azides are precursors for the synthesis of 1,2,3-triazoles. One prominent method is the Dimroth azide-enolate cycloaddition, which can be performed in a three-component reaction involving an aromatic ketone, a sodium sulfinate, and an azide nih.gov. This copper-catalyzed, aerobic reaction provides facile access to 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles in moderate to high yields nih.gov.

Tetrazoles, another class of important heterocycles, can be synthesized through various methods involving azides. The Ugi-azide reaction, a multicomponent reaction, is a preferred method for creating 1,5-disubstituted tetrazoles researchgate.netmdpi.com. This strategy allows for the efficient assembly of complex molecules containing a tetrazole ring under mild conditions mdpi.com. While many examples use reagents like trimethylsilyl (B98337) azide, the fundamental reactivity showcases the role of the azide source in the cyclization process. The synthesis of tetrazole-containing sulfonamides has been demonstrated, highlighting the compatibility of the sulfonyl group with these synthetic routes nih.gov.

Table 1: Selected Methods for Triazole and Tetrazole Synthesis Involving Azides

| Heterocycle | Method | Key Reagents | Typical Conditions | Ref. |

|---|---|---|---|---|

| 4-Sulfonyl-1,2,3-triazole | Dimroth Cyclization | Aromatic ketone, Sodium sulfinate, Azide | CuCl₂/TMEDA, DMSO, Room Temp, Air | nih.gov |

| 1,5-Disubstituted-tetrazole | Ugi-Azide Reaction | Aldehyde, Amine, Isocyanide, Azide Source | Methanol, Room Temperature | researchgate.netmdpi.com |

Beyond triazoles and tetrazoles, the reactivity of the azide group allows for the synthesis of a wide array of other nitrogen-containing heterocycles nih.gov. For instance, sulfonyl azides can undergo reactions like norbornene aziridination to form three-membered rings, a process that has been adapted for bioconjugation rsc.org. The versatility of organic azides extends to the formation of azetidines and β-lactams, which are valuable four-membered heterocyclic scaffolds in medicinal chemistry nih.gov. The generation of nitrene intermediates from sulfonyl azides upon heating can also be harnessed to construct heterocyclic systems through C-H insertion or cyclization reactions.

Functionalization and Derivatization Strategies for Complex Molecules

The azide group serves as a versatile functional handle that can be used for molecular tagging or converted into other important functional groups, most notably primary amines.

The azide group is a cornerstone of bioorthogonal chemistry, a field that involves chemical reactions that can occur in living systems without interfering with native biochemical processes acs.orgnih.gov. An azide group, which can be introduced into a biomolecule using a reagent like 4-hydroxybenzenesulfonyl azide, acts as a "chemical reporter" or "tag" acs.orgnih.gov. This tag is small, stable, and generally non-reactive with biological functionalities nih.gov.

Once installed, the azide tag can be selectively reacted with a probe molecule containing a complementary functional group. Key bioorthogonal reactions involving azides include:

Staudinger Ligation: This reaction occurs between an azide and a functionalized triarylphosphine to form a stable amide bond under physiological conditions nih.govmdpi.com. It was one of the first bioorthogonal reactions developed, though its kinetics can be slow acs.org.

Azide-Alkyne Cycloaddition: This reaction, particularly the copper(I)-catalyzed version (CuAAC) and the strain-promoted copper-free version (SPAAC), forms a stable triazole linkage acs.org. These "click chemistry" reactions are highly efficient and are widely used for labeling and imaging glycans, proteins, and other biomolecules nih.govmdpi.com.

The reduction of an azide to a primary amine is a fundamental and highly valuable transformation in organic synthesis. This method is often preferred for synthesizing primary amines because the azide group can be introduced cleanly, and the reduction proceeds with high selectivity and without the formation of over-alkylation byproducts masterorganicchemistry.com. Various methods have been developed for the reduction of aryl and sulfonyl azides organic-chemistry.org.

Commonly used reducing agents and conditions include:

Metal Hydrides: Reagents like Lithium aluminum hydride (LiAlH₄) are effective for reducing azides to amines, with the liberation of nitrogen gas providing a strong thermodynamic driving force masterorganicchemistry.comyoutube.com.

Catalytic Hydrogenation: The use of H₂ gas with a metal catalyst, such as Palladium on carbon (Pd/C), is a gentle and efficient method for this conversion masterorganicchemistry.com.

Metal-Based Systems: Combinations such as Sodium borohydride (B1222165) with Cobalt(II) chloride (NaBH₄/CoCl₂) in water, or Tin(IV) 1,2-benzenedithiolate with NaBH₄, can reduce a broad spectrum of azides to amines in high yields under mild conditions organic-chemistry.org.

Photocatalysis: Visible-light-enabled methods have been developed for the reduction of aryl sulfonyl azides to access primary sulfonamides under mild conditions, using an organic reductant researchgate.netrsc.org.

Table 2: Comparison of Reagents for Azide Reduction to Primary Amines

| Reagent System | Conditions | Substrate Scope | Ref. |

|---|---|---|---|

| LiAlH₄ | Etheral Solvents | Broad (Alkyl, Aryl Azides) | masterorganicchemistry.comyoutube.com |

| H₂ / Pd-C | Various Solvents | Broad, sensitive to other reducible groups | masterorganicchemistry.com |

| NaBH₄ / CoCl₂·6H₂O | Water, 25 °C | Broad (Aryl, Sulfonyl Azides) | organic-chemistry.org |

| Tin(IV) 1,2-benzenedithiolate / NaBH₄ | THF, Mild | Primary, secondary, tertiary, aromatic azides | organic-chemistry.org |

| Visible Light / Organic Reductant | Mild | Aryl sulfonyl, Benzoyl Azides | researchgate.netrsc.org |

Contributions to Polymer Chemistry and Materials Science

Sulfonyl azides are valuable reagents in the synthesis and modification of polymers. Their ability to generate highly reactive nitrene intermediates upon heating allows for the creation of cross-linked materials and functional polymers.

One significant application is in the preparation of single-chain nanoparticles (SCNPs) researchgate.net. Linear copolymers functionalized with sulfonyl azide groups can be induced to collapse into nanoparticles through intramolecular crosslinking. When heated in a dilute solution, the sulfonyl azide groups decompose, losing nitrogen gas to form reactive nitrenes. These nitrenes can then react with C-H bonds along the polymer backbone, leading to the formation of a covalently cross-linked, collapsed nanoparticle structure researchgate.net. The size of the resulting nanoparticles can be controlled by adjusting the molecular weight of the polymer and the concentration of the sulfonyl azide groups researchgate.net.

Furthermore, sulfonyl azides are employed in multicomponent polymerizations to construct novel polymer backbones. A copper-catalyzed four-component polymerization using diynes, sulfonyl azides, nucleophiles, and electrophiles has been developed to synthesize α-functionalized poly(N-sulfonylimidates)s rsc.org. This method produces polymers with high molecular weights and yields, offering a pathway to create multi-functional and biodegradable materials rsc.org.

Surface Modification and Covalent Attachment of Polymer Films

The covalent attachment of polymer films to various substrates is crucial for altering surface properties such as wettability, biocompatibility, and adhesion. While specific studies detailing the use of 4-hydroxybenzenesulfonyl azide are not prevalent, the underlying chemistry of aryl sulfonyl azides is well-established for this purpose. A common strategy involves the thermal or photochemical activation of an azide to form a reactive nitrene, which then forms a covalent bond with a polymer chain.

One analogous and widely reported method uses perfluorophenyl azides (PFPAs) for the covalent immobilization of ultrathin polymer films. researchgate.net In this process, a substrate like a silicon wafer can be functionalized with a monolayer of azide groups. A polymer is then applied to the surface (e.g., by spin-coating), and upon heating, the azides generate nitrenes. These nitrenes react with adjacent polymer chains through C-H or N-H insertion reactions, covalently grafting the polymer film to the surface. researchgate.net This method allows for the creation of robust, nanometer-thick polymer films whose thickness can be controlled by the molecular weight of the polymer used. researchgate.net Given its sulfonyl azide group, 4-hydroxybenzenesulfonyl azide could theoretically be employed in similar strategies, with the hydroxyl group offering a potential site for initial anchoring to a substrate before the azide is activated for polymer attachment.

Post-Polymerization Functionalization Techniques

Post-polymerization functionalization is a key technique for introducing specific functionalities into polymers that may be difficult to incorporate during polymerization. The C-H insertion capability of sulfonyl nitrenes makes sulfonyl azides valuable reagents for this purpose, allowing for the modification of polymers with otherwise unreactive backbones, such as polyolefins. researchgate.net

Upon thermal activation, the sulfonyl azide group decomposes to a sulfonyl nitrene, which can then insert into C-H bonds along the polymer chain. researchgate.net This creates a stable sulfonamide linkage, effectively grafting the benzenesulfonyl group (with its hydroxyl functionality) onto the polymer. This approach has been investigated for polypropylene, where functionalization with 4-carboxybenzene sulfonyl azide was achieved in a batch mixer, demonstrating that sulfonyl azides can graft functional groups onto polymer backbones. researchgate.net

This method offers a metal-free alternative for functionalizing polymers and can be used to introduce a variety of chemical handles. researchgate.netrsc.orgrsc.org For example, a polymer containing sulfonyl azide groups can be heated to induce intramolecular C-H insertion, leading to the formation of nanoparticles. researchgate.net The diameter of these nanoparticles can be controlled by the molecular weight of the polymer and the concentration of sulfonyl azide groups. researchgate.net

Cross-linking of Polymeric Materials via Nitrene Chemistry

The ability of sulfonyl azides to form highly reactive nitrene intermediates upon activation is widely exploited for the cross-linking of polymeric materials. nih.govmdpi.com This process enhances the mechanical properties, thermal stability, and solvent resistance of polymers by creating a three-dimensional network structure. mdpi.com

The cross-linking mechanism involves the following steps:

Activation : The sulfonyl azide is activated either thermally (by heating) or photochemically (by UV irradiation) to expel a molecule of nitrogen gas (N₂). nih.govmdpi.com

Nitrene Formation : This decomposition results in the formation of a highly reactive sulfonyl nitrene intermediate.

Cross-linking Reaction : The nitrene can then react with two separate polymer chains, often via C-H bond insertion, to form stable covalent cross-links. mdpi.com

This technique is advantageous because it does not require the presence of specific reactive functional groups, like double bonds, on the polymer chains. It has been successfully applied to various polymers. mdpi.com The efficiency and outcome of the cross-linking can be influenced by the distribution and concentration of the azide groups within the polymer matrix. mdpi.com For instance, polymers of intrinsic microporosity (PIMs) have been modified with azide groups and subsequently cross-linked by thermal treatment to improve their gas separation performance. mdpi.com

| Cross-linking Parameter | Influence on Material Properties | Research Finding |

| Azide Concentration | Directly affects the cross-linking density. | In pressure-sensitive adhesives, peel and tack adhesion were finely controlled by adjusting the azide content, with an optimal performance observed at 0.3-0.5 mol % azide. nih.gov |

| Activation Method | Determines reaction conditions (temperature, time). | Thermal activation of sulfonyl azides typically occurs at temperatures between 180-200 °C, which is lower than that required for other cross-linkers like benzocyclobutene. researchgate.net |

| Azide Distribution | Affects the homogeneity and solubility of the cross-linked network. | In azide-modified PIMs, the distribution of azide groups (alternating vs. random) was found to play an important role in the solubility and degree of cross-linking. mdpi.com |

Role as a Building Block in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates structural features from each component. openaccesspub.org This approach offers significant advantages, including higher yields, shorter reaction times, and reduced waste compared to traditional multi-step syntheses. openaccesspub.org

Arenesulfonyl azides, the class of compounds to which 4-hydroxybenzenesulfonyl azide belongs, have been successfully used as key reactants in MCRs. One notable example is the one-pot, three-component synthesis of sulfonyl amidines. In this reaction, a sulfonyl azide, a secondary cyclic amine (like morpholine), and an activated alkyne (like methyl propiolate) are combined at room temperature without a solvent or catalyst. openaccesspub.org

The proposed mechanism involves the initial 1,3-dipolar cycloaddition of the sulfonyl azide to the alkyne, forming an unstable triazole intermediate. This is followed by ring-opening and reaction with the amine to yield the final sulfonyl amidine product. The yields of these reactions are influenced by the electronic properties of the substituents on the arenesulfonyl azide. openaccesspub.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Features |

| Arenesulfonyl Azide | Methyl Propiolate | Morpholine | Sulfonyl Amidine | One-pot, solvent-free, room temperature, moderate to good yields. openaccesspub.org |

Another significant area is the Ugi-azide MCR, a four-component reaction used to synthesize 1,5-disubstituted tetrazoles, which are important scaffolds in medicinal chemistry. researchgate.netmdpi.com While this reaction typically uses sources like sodium azide or trimethylsilyl azide, the participation of sulfonamides in Ugi-type reactions highlights the potential for sulfonyl-containing compounds to be integrated into complex MCRs. researchgate.net The versatility of sulfonyl azides in these reactions makes them valuable building blocks for the rapid construction of complex molecules with potential biological activity. researchgate.netnih.gov

Spectroscopic and Structural Elucidation Methodologies for 4 Hydroxybenzenesulfonyl Azide and Its Intermediates

Advanced Spectroscopic Characterization Techniques (e.g., Multi-nuclear NMR, Raman, IR)

Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for identifying the key functional groups present in 4-hydroxybenzenesulfonyl azide (B81097). The most prominent and diagnostic absorption band is that of the azide (–N₃) group.

Azide Asymmetric Stretching: A strong and sharp absorption band is expected in the region of 2100-2200 cm⁻¹ . For instance, the IR spectrum of the related compound 4-azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide exhibits a strong band at 2132 cm⁻¹ corresponding to the asymmetric stretching of the N₃ group researchcommons.org.

Sulfonyl Group (SO₂): The sulfonyl group will give rise to two characteristic stretching vibrations: an asymmetric stretch typically found between 1300-1350 cm⁻¹ and a symmetric stretch in the 1140-1180 cm⁻¹ range.

Hydroxyl Group (–OH): A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group.

Aromatic C-H and C=C: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The azide functional group also gives a characteristic Raman signal. In studies of 4-acetamidobenzenesulfonyl azide, the behavior of the azide group under different conditions has been investigated using Raman scattering researchgate.net. The symmetric stretching of the azide group, which is often weak in the IR spectrum, can be more prominent in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Multi-nuclear NMR spectroscopy is indispensable for elucidating the precise connectivity of atoms in the molecule.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms. The aromatic protons on the benzene ring would appear as a set of multiplets or distinct doublets in the aromatic region (typically 7.0-8.0 ppm). The chemical shift of the phenolic hydroxyl proton can vary and may appear as a broad singlet. The influence of different solvents on the chemical shifts of protons in similar sulfonamide structures has been noted, with changes observed when moving between polar solvents like DMSO-d₆ and less polar solvents like CDCl₃ researchcommons.org.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the hydroxyl group would be shifted downfield, and the carbon attached to the sulfonyl group would also have a characteristic chemical shift.

¹⁴N or ¹⁵N NMR: While less common, nitrogen NMR could directly probe the nitrogen atoms of the azide group, providing definitive evidence for its presence and electronic environment.

| Technique | Functional Group | Expected Spectral Region/Signal | Reference Compound Example |

| IR Spectroscopy | Azide (N₃) Asymmetric Stretch | 2100-2200 cm⁻¹ | 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide: 2132 cm⁻¹ researchcommons.org |

| Sulfonyl (SO₂) Asymmetric Stretch | 1300-1350 cm⁻¹ | General range for sulfonyl groups | |

| Sulfonyl (SO₂) Symmetric Stretch | 1140-1180 cm⁻¹ | General range for sulfonyl groups | |

| Hydroxyl (O-H) Stretch | 3200-3600 cm⁻¹ (broad) | Characteristic of phenolic compounds | |

| ¹H NMR | Aromatic Protons (C-H) | 7.0-8.0 ppm | Solvent-dependent shifts noted for related sulfonamides researchcommons.org |

| Hydroxyl Proton (O-H) | Variable, broad singlet | Dependent on solvent and concentration | |

| Raman Spectroscopy | Azide (N₃) Symmetric Stretch | Complementary to IR data | Studies on 4-acetamidobenzenesulfonyl azide researchgate.net |

Crystallographic Analysis of Derived Species

For example, the crystal structure of N-(4-hydroxyphenyl)benzenesulfonamide, a structurally similar compound, has been determined researchgate.net. Such studies reveal key details about bond lengths, bond angles, and the formation of intermolecular hydrogen bonds involving the hydroxyl and sulfonamide groups. In the case of 4-hydroxybenzenesulfonyl azide, it would be expected that the molecule would participate in hydrogen bonding via its phenolic hydroxyl group.

Furthermore, synchrotron X-ray diffraction studies on 4-acetamidobenzenesulfonyl azide have been used to investigate its structural evolution under high pressure, demonstrating how the molecular packing and the orientation of the azide group can change in the solid state researchgate.net. This highlights the utility of crystallographic techniques in understanding the solid-state properties of these energetic materials. Should crystalline derivatives of 4-hydroxybenzenesulfonyl azide be prepared, X-ray diffraction would be the definitive method for their structural elucidation.

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of 4-hydroxybenzenesulfonyl azide, as well as for gaining insight into its fragmentation patterns.

The molecular formula of 4-hydroxybenzenesulfonyl azide is C₆H₅N₃O₃S, which corresponds to a monoisotopic mass of approximately 199.0055 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the elemental composition.

The electron ionization (EI) mass spectra of aryl azides have been studied, and they often exhibit a characteristic fragmentation pattern involving the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da researchgate.net.

Expected Fragmentation Pattern:

Molecular Ion (M⁺): The initial ion formed would be the molecular ion [C₆H₅N₃O₃S]⁺.

Loss of N₂: A primary and highly characteristic fragmentation step for aryl azides is the facile loss of dinitrogen gas to form a nitrene intermediate ion [C₆H₅O₃S]⁺. This would result in a prominent peak at M-28.

Further Fragmentation: This nitrene intermediate would then undergo further fragmentation, likely involving the loss of SO₂ or other rearrangements common to substituted benzene rings.

The mass spectrum of the precursor, 4-hydroxybenzenesulfonic acid, is available and provides a reference for the fragmentation of the core phenylsulfonic acid structure nist.gov.

| Ion | m/z (expected) | Description |

| [M]⁺ | ~199 | Molecular ion of 4-hydroxybenzenesulfonyl azide |

| [M - N₂]⁺ | ~171 | Fragment resulting from the loss of nitrogen gas |

| Further Fragments | Various | Resulting from cleavage of the sulfonyl group and aromatic ring |

Future Research Directions and Emerging Paradigms in 4 Hydroxybenzenesulfonyl Azide Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The chemical industry's increasing focus on green chemistry principles is driving the development of more sustainable methods for synthesizing sulfonyl azides, including 4-hydroxybenzenesulfonyl azide (B81097). researchgate.netacs.orgresearchgate.net Traditional synthetic routes often involve harsh reagents and generate significant waste, prompting a shift towards more environmentally friendly alternatives.

One promising approach is the direct synthesis of sulfonyl azides from sulfonic acids or sulfonamides, which are often more readily available and stable starting materials. researchgate.netresearchgate.netacs.orgnih.gov For instance, a one-pot process has been developed for the synthesis of various sulfonyl azides by treating sulfonic acids with triphenylphosphine/trichloroisocyanuric acid/sodium azide at room temperature, offering high yields under mild conditions. researchgate.net Another direct method involves the use of triflyl azide as a diazo transfer reagent for the conversion of stable sulfonamides into sulfonyl azides. researchgate.netacs.orgnih.gov

The use of greener solvents and reaction media is another key area of research. Polyethylene (B3416737) glycol (PEG-400) has been identified as an efficient and eco-friendly reaction medium for the synthesis of sulfonyl azides from sulfonyl chlorides. researchgate.nettandfonline.com This method offers excellent yields in short reaction times and allows for the recycling of the reaction medium, thereby reducing waste. researchgate.net

Future research in this area will likely focus on the development of catalytic methods that minimize the use of stoichiometric reagents and the exploration of solvent-free reaction conditions. The overarching goal is to create synthetic protocols that are not only efficient and high-yielding but also have a minimal environmental footprint.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The discovery and development of novel catalytic systems are central to advancing the applications of 4-hydroxybenzenesulfonyl azide, particularly in reactions that demand high selectivity and efficiency. Transition-metal catalysis has emerged as a powerful tool for C-H bond functionalization using sulfonyl azides as nitrogen sources. rsc.org

Recent advancements have seen the successful application of various transition metals, including rhodium, ruthenium, iridium, and cobalt, in catalyzing the direct amidation and amination of C-H bonds with sulfonyl azides. rsc.org For example, iridium-catalyzed direct ortho-C-H amidation of arenes with sulfonyl azides proceeds efficiently with a broad range of directing groups and excellent functional group compatibility under mild conditions. rsc.org Similarly, ruthenium and cobalt complexes have been shown to catalyze the site-selective C-H sulfonamidation of various aromatic and heteroaromatic compounds.

The development of enantioselective catalytic systems is a particularly exciting frontier. While still an emerging area for sulfonyl azide chemistry, the principles of asymmetric catalysis are being applied to achieve chiral transformations. This includes the use of chiral ligands to control the stereochemical outcome of metal-catalyzed reactions.

Future research will likely focus on the design of more active and selective catalysts, including those based on earth-abundant and non-toxic metals. The exploration of organocatalysis as a complementary approach to metal-based systems also holds significant promise for developing new, stereoselective transformations involving 4-hydroxybenzenesulfonyl azide.

Integration into Flow Chemistry and Automation for Scalable Synthesis

The inherent hazards associated with azides, including 4-hydroxybenzenesulfonyl azide, have traditionally limited their use in large-scale industrial applications. rsc.orgcam.ac.uk Flow chemistry and automated synthesis are emerging as powerful solutions to these safety concerns, enabling the scalable and safe production and use of sulfonyl azides. cam.ac.ukbeilstein-journals.orgazolifesciences.comallfordrugs.comresearchgate.net

Continuous flow reactors offer significant advantages over traditional batch processes, including superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents in small, manageable quantities. azolifesciences.comallfordrugs.comalmacgroup.com Several research groups have developed continuous flow methods for the synthesis of sulfonyl azides, often telescoping their generation with subsequent reactions, such as diazo transfer. rsc.orgresearchgate.netacs.org This in-situ generation and consumption of the sulfonyl azide minimizes the accumulation of potentially explosive intermediates, thereby enhancing process safety. rsc.org For instance, a scalable continuous diazo transfer process has been developed where tosyl azide is generated and used on demand. rsc.org

Automation is another key component in the future of 4-hydroxybenzenesulfonyl azide chemistry. Automated systems can precisely control reagent addition, reaction time, and temperature, leading to improved reproducibility and efficiency. Furthermore, the integration of in-line analytical techniques allows for real-time monitoring and optimization of reaction conditions.

The future in this area points towards the development of fully automated, multi-step flow synthesis platforms for the production and derivatization of 4-hydroxybenzenesulfonyl azide. Such systems will not only enhance safety and scalability but also accelerate the discovery of new reactions and applications.

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk due to accumulation of hazardous intermediates | Enhanced safety due to small reaction volumes and in-situ generation/consumption |

| Scalability | Challenging for hazardous reactions | Readily scalable by extending reaction time or "numbering-up" reactors |

| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |

| Efficiency | Can be limited by heat and mass transfer | Improved efficiency due to superior heat and mass transfer |

Table 1: Comparison of Batch and Flow Synthesis for Sulfonyl Azides

Application in Interdisciplinary Fields Beyond Traditional Organic Synthesis

While 4-hydroxybenzenesulfonyl azide has well-established roles in organic synthesis, its unique reactivity is finding increasing application in a variety of interdisciplinary fields, including materials science and chemical biology. mdpi.comacs.org

In materials science, sulfonyl azides are being explored for the modification of polymers and the development of novel cross-linking strategies. mdpi.comresearchgate.net The thermal or photochemical decomposition of sulfonyl azides generates highly reactive nitrene intermediates, which can undergo C-H insertion reactions to functionalize polymer backbones. mdpi.comresearchgate.net This approach has been used to improve the compatibility of polymer blends and to introduce new functionalities onto polymer surfaces. researchgate.net Furthermore, sulfonyl azides are being utilized in multicomponent polymerizations to synthesize novel polymers with unique properties. rsc.org

In the realm of chemical biology, the azide functionality of 4-hydroxybenzenesulfonyl azide makes it a valuable tool for bioconjugation via "click chemistry". mdpi.comnih.govnih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions provide efficient and specific methods for attaching molecules to biomolecules, such as proteins and nucleic acids, that have been modified with an alkyne group. mdpi.comnih.gov This has significant implications for drug delivery, diagnostics, and the study of biological processes. hiyka.com For example, azide-functionalized gold nanoparticles can be conjugated with antibodies for targeted drug delivery and in diagnostic immunoassays. hiyka.com

Future research will undoubtedly uncover new and exciting applications for 4-hydroxybenzenesulfonyl azide at the interface of chemistry, biology, and materials science. Its ability to participate in a diverse range of chemical transformations makes it a powerful tool for addressing challenges in these and other emerging fields.

Q & A

Q. What are the recommended methods for synthesizing 4-Hydroxybenzenesulfonyl azide?

The compound is typically synthesized via nucleophilic substitution of the corresponding sulfonyl chloride with sodium azide. A common protocol involves reacting 4-hydroxybenzenesulfonyl chloride with excess sodium azide in a polar aprotic solvent (e.g., acetonitrile or THF) under reflux. Purity is confirmed by melting point analysis (83–87°C) and spectroscopic methods (IR, ¹H/¹³C NMR) . For scale-up, ensure strict temperature control to avoid decomposition, as sulfonyl azides are thermally sensitive .

Q. What spectroscopic techniques are most effective for characterizing 4-Hydroxybenzenesulfonyl azide?

Key techniques include:

- IR spectroscopy : The azide (-N₃) stretch appears at ~2100–2200 cm⁻¹, while the sulfonyl (-SO₂) group shows bands near 1150–1350 cm⁻¹ .

- ¹H NMR : Aromatic protons resonate between δ 7.0–8.0 ppm, with hydroxyl (-OH) signals around δ 5.0–6.0 ppm (solvent-dependent) .

- HPLC : For purity assessment, reverse-phase chromatography with UV detection (λ = 254 nm) is recommended .

Q. What safety precautions are necessary when handling 4-Hydroxybenzenesulfonyl azide?

- Storage : Keep in a sealed container at 2–8°C in a dry, ventilated area to prevent moisture absorption and thermal degradation .

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Avoid dust formation due to flammability (GHS Category 1) and potential release of toxic gases (e.g., HN₃) during decomposition .

- Spills : Neutralize with a 10% sodium bicarbonate solution and collect residues in approved hazardous waste containers .

Q. What are the solubility characteristics of 4-Hydroxybenzenesulfonyl azide in common solvents?

The compound is sparingly soluble in water (~8.45 mg/mL at 25°C) but freely soluble in polar organic solvents like ethanol, DMSO, and THF. Solubility in nonpolar solvents (e.g., hexane) is negligible .

Q. What are the primary applications of 4-Hydroxybenzenesulfonyl azide in organic synthesis?

It serves as a key reagent in:

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages .

- Sulfonamide synthesis : Reacting with amines to generate sulfonamide derivatives .

- Radical-mediated reactions : Azide radical (N₃•) generation for C–H functionalization .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 4-Hydroxybenzenesulfonyl azide?

- Catalyst system : Use Cu(I) sources (e.g., CuBr) with stabilizing ligands (e.g., TBTA) to enhance regioselectivity for 1,4-triazoles .

- Solvent : Polar solvents (e.g., DMF/H₂O mixtures) improve reaction rates and yields .

- Temperature : Room temperature is sufficient for most alkynes, but elevated temperatures (40–60°C) may be needed for sterically hindered substrates .

Q. What strategies can resolve contradictions in reported catalytic efficiencies of 4-Hydroxybenzenesulfonyl azide in Huisgen cycloadditions?

- Control experiments : Verify azide purity via HPLC and quantify residual sodium azide, which may inhibit Cu(I) catalysts .

- Kinetic studies : Compare reaction rates under standardized conditions (solvent, temperature, catalyst loading) to isolate variables .

- Computational modeling : Use DFT calculations to assess electronic effects of the sulfonyl group on transition-state energetics .

Q. How does the electronic nature of the sulfonyl group influence reactivity in radical-mediated reactions?

The electron-withdrawing sulfonyl group stabilizes the azide radical (N₃•), enhancing its hydrogen atom transfer (HAT) efficiency. This promotes selective C–H functionalization in alkanes and ethers. Substituent effects (e.g., -OH at the 4-position) can further modulate reactivity by altering electron density .

Q. How can computational methods predict the reactivity of 4-Hydroxybenzenesulfonyl azide in novel reactions?

- Database mining : Use REAXYS or CAS Common Chemistry to identify analogous reactions and trends .

- Machine learning : Train models on existing kinetic data to predict optimal conditions for new substrates .

- Mechanistic studies : Employ DFT to map potential energy surfaces for azide decomposition pathways .

Q. What experimental approaches determine the thermal stability of 4-Hydroxybenzenesulfonyl azide?

- Differential Scanning Calorimetry (DSC) : Measure onset decomposition temperature (T₀) and exothermic peaks .

- Isothermal stability tests : Monitor azide integrity at 25°C, 40°C, and 60°C over 24–72 hours using HPLC .

- Gas evolution analysis : Quantify N₂ release during decomposition via mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.